

Application Notes and Protocols for Quantitative Analysis of Mangafodipir-Enhanced MRI

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Compound of Interest		
Compound Name:	Mangafodipir	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir (formerly marketed as Teslascan[™]) is a manganese-based, organ-specific paramagnetic contrast agent designed for magnetic resonance imaging (MRI), particularly of the hepatobiliary system.[1][2] It is a chelate composed of paramagnetic manganese(II) ions and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][3] After intravenous administration, mangafodipir undergoes a gradual dissociation, releasing manganese ions (Mn²+).[4]

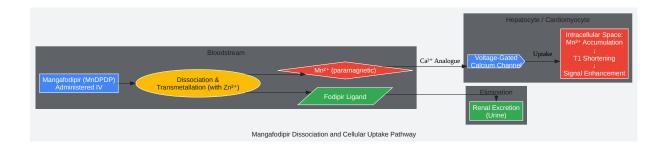
The paramagnetic properties of Mn²⁺ shorten the longitudinal relaxation time (T1) of tissues where it accumulates, leading to an increased signal intensity (brightness) on T1-weighted MR images. Unlike extracellular gadolinium-based contrast agents, Mn²⁺ is an intracellular agent. It functions as a calcium analogue and is taken up by metabolically active cells, such as hepatocytes and cardiomyocytes, primarily through voltage-gated calcium channels. This cellular uptake mechanism allows for the functional assessment of tissue viability.

Normal, functioning tissue, like healthy liver parenchyma, readily takes up the manganese, appearing brighter on T1-weighted images. In contrast, abnormal or cancerous tissues with different cellular compositions exhibit minimal or no uptake, creating a high contrast for lesion detection. This document provides detailed protocols and quantitative data for utilizing **mangafodipir**-enhanced MRI in research and drug development. Although it was withdrawn from the market for commercial reasons, there is renewed interest in **mangafodipir** as a safer alternative to some gadolinium-based agents.



Mechanism of Action and Cellular Uptake

Following intravenous infusion, **mangafodipir** trisodium undergoes biotransformation through dephosphorylation and transmetallation, primarily with plasma zinc. This process leads to the slow release of Mn²⁺ ions. The released Mn²⁺, acting as a calcium analogue, is transported into active cells through voltage-dependent L-type calcium channels. This intracellular accumulation is the basis for contrast enhancement in viable tissues. The fodipir ligand is distributed to the extracellular fluid and is eliminated via urine.



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Mangafodipir's mechanism of action.

Pharmacokinetic Properties

Mangafodipir consists of two components, manganese (Mn²⁺) and the fodipir ligand, which have distinct pharmacokinetic profiles following dissociation.

Table 1: Summary of Pharmacokinetic Parameters



Parameter	Manganese (Mn²+)	Fodipir (DPDP) Ligand	Reference(s)
Initial Plasma Half- life	≤ 20 minutes	~50 minutes	
Volume of Distribution	0.5 - 1.5 L/kg	0.17 - 0.45 L/kg	
Primary Uptake	Liver, pancreas, kidneys, spleen	Extracellular fluid	
Elimination Route	Fecal (50-60%), Renal (15-20%)	Primarily Renal	

| Protein Binding | Binds to plasma proteins | Negligible | |

Experimental Protocols

Protocol 1: Mangafodipir-Enhanced MRI for Hepatic Lesion Detection (Human Clinical Study)

This protocol is based on methodologies used in U.S. Multicenter Phase III clinical trials.

- Patient Preparation:
 - Obtain informed consent.
 - Screen for contraindications, including known hypersensitivity to mangafodipir or its components.
 - Patients with a history of allergies or immune system disorders should be monitored for several hours post-administration.
- Dosage and Administration:
 - Recommended Dose: 5 μmol/kg body weight (equivalent to 0.1 mL/kg of the 50 μmol/mL solution).
 - Administration: Administer as an intravenous (IV) infusion.



- Infusion Rate: For liver imaging, a rate of 2-3 mL/min is recommended.
- MRI Acquisition:
 - Scanner: 0.5T to 2.0T MRI scanner.
 - Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver.
 - Post-contrast Imaging:
 - Begin post-contrast T1-weighted image acquisition. Near-maximal enhancement of normal liver parenchyma is typically observed 15-20 minutes after the start of the infusion.
 - The enhancement effect in the liver can last for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.
 - A typical post-injection imaging time point is 15 minutes.
- Quantitative Analysis:
 - Define Regions of Interest (ROIs) on both normal liver parenchyma and suspected lesions
 on pre- and post-contrast T1-weighted images.
 - Measure the mean signal intensity (SI) within each ROI.
 - Calculate the percentage of signal enhancement using the formula: ((SI_post SI_pre) / SI_pre) * 100.

Protocol 2: Manganese-Enhanced T1 Mapping for Myocardial Viability (Preclinical Rat Model)

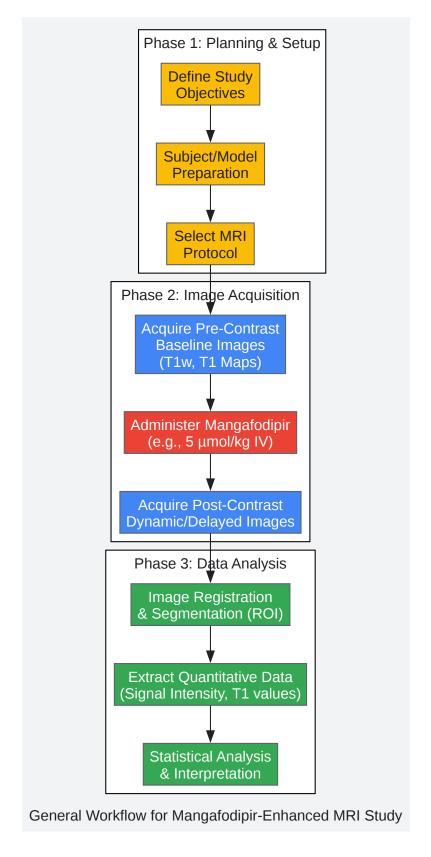
This protocol is adapted from studies assessing myocardial infarction in rats.

- Animal Model:
 - Use a validated animal model, such as male Sprague-Dawley rats with surgically induced myocardial infarction (e.g., coronary artery ligation).



- · Dosage and Administration:
 - Dose: 22 μmol/kg to 44 μmol/kg of mangafodipir.
 - Administration: Administer via slow intravenous injection (e.g., into the tail vein) over 1-4 minutes.
- MRI Acquisition (T1 Mapping):
 - Scanner: High-field MRI scanner suitable for small animal imaging.
 - Pre-contrast T1 Map: Acquire a baseline native T1 map of the heart using a sequence like Modified Look-Locker Inversion recovery (MOLLI).
 - Post-contrast T1 Maps: Acquire serial T1 maps following mangafodipir administration.
 Optimal T1 shortening is typically achieved from 40 minutes post-administration.
 - Typical Sequence Parameters (Example):
 - Sequence: Cardiac-gated gradient echo (e.g., MOLLI).
 - Resolution: In-plane resolution of ~0.39 x 0.39 mm².
 - Slice Thickness: ~2 mm.
- Quantitative Analysis:
 - Segment the myocardium on the T1 maps to delineate the infarcted region and remote (viable) myocardium.
 - Measure the mean T1 relaxation time (in milliseconds) within the viable and infarcted ROIs, both pre- and post-contrast.
 - Calculate the change in T1 (ΔT1 = T1_pre T1_post) or the reduction in T1 (R1 = 1/T1) to quantify manganese uptake. Viable myocardium will show significant T1 shortening, while infarcted tissue will not.





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A typical workflow for a quantitative MEMRI study.



Quantitative Data Summary

Quantitative analysis relies on measuring the change in tissue properties following the uptake of manganese.

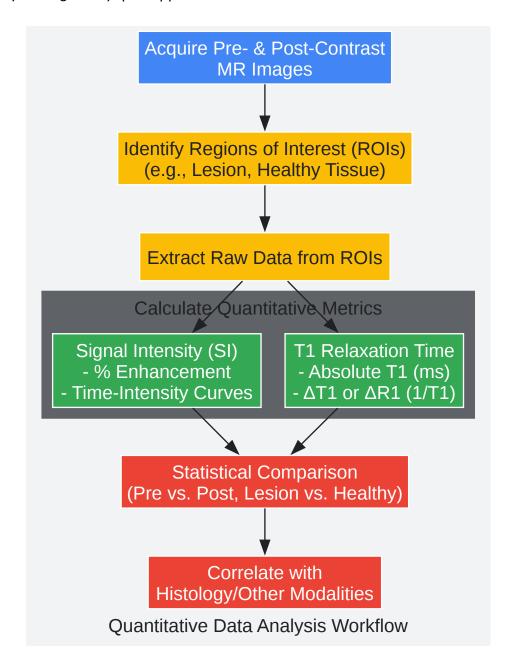
Table 2: Quantitative Results from Mangafodipir-Enhanced MRI Studies



Application	Organ/Tiss ue	Quantitative Metric	Result/Obs ervation	Subject	Reference(s
Pharmacoki netics	Plasma	Mn Concentrati on	Reduced to ~15% of max value at 1 hour post-infusion.	Human	
Organ Enhancement	Liver	Signal Intensity (SI)	Max SI enhancement seen 15-20 min post- infusion.	Human	
Organ Enhancement	Pancreas, Kidney	Signal Intensity (SI)	Significant SI increase observed.	Human	
Organ Enhancement	Choroid Plexus	Signal Intensity (SI)	Enhancement within 5 min, peaking at 11-40 min, resolving by 5-7 days.	Human	
Organ Enhancement	Anterior Pituitary	Signal Intensity (SI)	~1.5-fold increase from baseline, persisting >72 hours.	Human	
Lesion Enhancement	Liver Metastases (Endocrine)	Signal Intensity (SI)	49% enhancement in tumors (SE images).	Human	



| Myocardial Viability | Healthy Myocardium | T1 Reduction | T1 reduction of 222.7 ms from baseline (44 μ mol/kg dose). | Rat | |



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